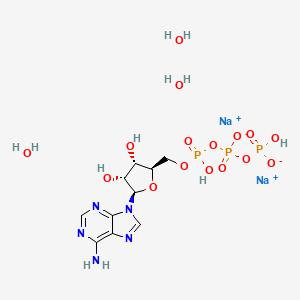![molecular formula C18H20N4OS B2816371 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-66-0](/img/structure/B2816371.png)
4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dimethylamino group and a benzo[d]thiazole moiety, which contribute to its unique chemical properties
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines . These amines are persistent and highly toxic organic pollutants, posing a significant threat to human health and the environment .
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes such as fluorescence quenching, which is a process that reduces the fluorescence intensity of a given substance .
Biochemical Pathways
It is known that compounds with similar structures can affect the fluorescence properties of certain substances, indicating a potential impact on biochemical pathways related to fluorescence .
Pharmacokinetics
It is known that the compound has a high oxidative stability and a rigid planar structure , which could potentially influence its bioavailability.
Result of Action
It is known that compounds with similar structures can cause fluorescence quenching , which could potentially lead to changes in the fluorescence properties of certain substances at the molecular and cellular levels.
Action Environment
It is known that compounds with similar structures exhibit high stability , suggesting that they may be resistant to changes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can be compared with other similar compounds, such as:
4,7-diphenylbenzo[c][1,2,5]thiadiazole: This compound shares a similar benzo[d]thiazole moiety but differs in its functional groups and overall structure.
Thiazolo[5,4-d]thiazoles: These compounds also contain a thiazole ring but have different substituents and properties.
The uniqueness of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFIRAJQCLWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)
![4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)
![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)


![8-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2816303.png)
![1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2816304.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-(trifluoromethoxy)benzamide](/img/structure/B2816305.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2816310.png)
